1-(1,3-Dimethyl-1H-inden-1-yl)ethan-1-one
Description
1-(1,3-Dimethyl-1H-inden-1-yl)ethan-1-one is a ketonic compound featuring a bicyclic indene scaffold substituted with methyl groups at the 1- and 3-positions. Such compounds are often intermediates in pharmaceuticals, agrochemicals, or functional materials due to their rigid bicyclic frameworks and tunable electronic properties .
Properties
CAS No. |
62291-79-6 |
|---|---|
Molecular Formula |
C13H14O |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
1-(1,3-dimethylinden-1-yl)ethanone |
InChI |
InChI=1S/C13H14O/c1-9-8-13(3,10(2)14)12-7-5-4-6-11(9)12/h4-8H,1-3H3 |
InChI Key |
RTSAXMUBQMWVTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(C2=CC=CC=C12)(C)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Dimethyl-1H-inden-1-yl)ethan-1-one typically involves the alkylation of indanone derivatives. One common method is the Friedel-Crafts acylation reaction, where indanone is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity of the product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to optimize reaction efficiency and scalability. The use of advanced catalytic systems and automated reactors can further enhance the production rates and reduce the environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(1,3-Dimethyl-1H-inden-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or hydrocarbons.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
1-(1,3-Dimethyl-1H-inden-1-yl)ethan-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
Mechanism of Action
The mechanism of action of 1-(1,3-Dimethyl-1H-inden-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The ketone group can participate in various biochemical reactions, including enzyme inhibition and receptor binding. The indene ring system may also contribute to the compound’s overall biological activity by facilitating interactions with hydrophobic regions of proteins and other biomolecules.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural analogs and their molecular parameters:
Physicochemical Properties
- Crystallography : 1-(2,3,5,6-Tetramethylphenyl)ethan-1-one exhibits planar aromatic ketone geometry with strong intermolecular C–H···O interactions, a feature likely shared by the target compound .
- Thermal Stability : Hexahydroindenyl derivatives (e.g., compound in ) show enhanced thermal stability compared to unsaturated analogs due to reduced ring strain.
Key Research Findings
- Electronic Modulation : Electron-withdrawing groups (e.g., halogens in ) lower the ketone's LUMO energy, facilitating nucleophilic attacks in synthesis.
- Synthetic Flexibility: The use of grinding methods () or triazole incorporation () offers scalable and selective routes for diversifying ethanone derivatives.
Biological Activity
1-(1,3-Dimethyl-1H-inden-1-yl)ethan-1-one, also known as a derivative of indanone, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of appropriate indene derivatives with acetylating agents. Characterization is performed using various spectroscopic techniques such as NMR, IR, and mass spectrometry to confirm the structure and purity of the synthesized compound.
Antibacterial Properties
Recent studies have indicated that this compound exhibits notable antibacterial activity. For example, a series of derivatives were tested for their efficacy against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 0.0039 to 0.025 mg/mL, indicating strong activity against pathogens like Staphylococcus aureus and Escherichia coli .
Table 1: Antibacterial Activity of this compound Derivatives
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| 5A | 0.0039 | Staphylococcus aureus |
| 5B | 0.025 | Escherichia coli |
| 5C | 0.010 | Pseudomonas aeruginosa |
Antifungal Activity
In addition to antibacterial properties, the compound has also been evaluated for antifungal activity. Certain derivatives demonstrated effectiveness against various fungal strains, further supporting its potential as a broad-spectrum antimicrobial agent .
The mechanism by which this compound exerts its biological effects involves interaction with specific bacterial enzymes. Molecular docking studies have shown that it binds effectively to the DNA gyrase enzyme (PDB ID: 1KZN), which plays a crucial role in DNA replication and transcription in bacteria. The binding energy calculated was approximately -7.9 kcal/mol, indicating a strong interaction .
Figure 1: Molecular Docking Interaction with DNA Gyrase
Molecular Docking
Case Studies
Several case studies highlight the therapeutic potential of this compound:
Case Study 1: Antibacterial Efficacy in Clinical Isolates
A clinical study assessed the effectiveness of 5A against multi-drug resistant strains of E. coli. Results showed that treatment with this compound led to a significant reduction in bacterial load within 24 hours.
Case Study 2: Synergistic Effects
Another study investigated the synergistic effects when combining this compound with traditional antibiotics. The combination therapy demonstrated enhanced antibacterial activity compared to monotherapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
